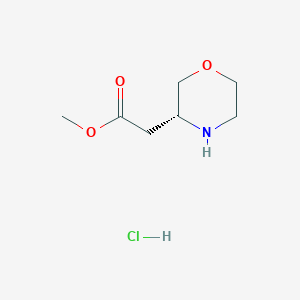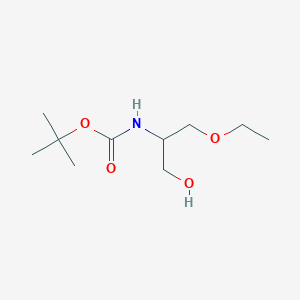
N-Boc-Ser(Et)-ol
Descripción general
Descripción
“N-Boc-Ser(Et)-ol” is a derivative of the amino acid serine . It is also known as N-(tert-Butoxycarbonyl)-L-serine or Boc-L-serine . The compound is used in peptide synthesis .
Synthesis Analysis
The N-Boc protection of amines, including “N-Boc-Ser(Et)-ol”, can be achieved using di-tert-butyl dicarbonate (Boc2O) in a chemoselective manner . This process is carried out in urea-choline chloride deep eutectic solvent (DES), which is environmentally friendly and cost-effective . The reaction yields are excellent and the process can be completed in short reaction times without any side products .Molecular Structure Analysis
The linear formula of “N-Boc-Ser(Et)-ol” is HOCH2CH(COOH)NHCOOC(CH3)3 . Its molecular weight is 205.21 . The SMILES string representation of the molecule is CC©©OC(=O)NC@@HC(O)=O .Chemical Reactions Analysis
The N-Boc protection of amines is a common method in peptide chemistry due to the ease of formation and cleavage . The tert-butyl carbamates, such as “N-Boc-Ser(Et)-ol”, are stable towards basic and nucleophilic attacks, making them frequently used protective groups in complex structures where selectivity is a prime issue .Physical And Chemical Properties Analysis
“N-Boc-Ser(Et)-ol” has an assay of ≥99.0% . Its optical activity is [α]20/D −3.5±0.5°, c = 2% in acetic acid . The compound is suitable for Boc solid-phase peptide synthesis . It has a melting point of 91 °C (dec.) (lit.) and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
N-Boc Protection of Amines
N-Boc-Ser(Et)-ol is used for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This process, also known as N-Boc protection, is a green and practical approach that achieves selective N-Boc protection in excellent yields . It is particularly useful in the multi-step synthesis of multifunctional targets and structurally complicated natural products .
Use in Biodegradable Deep Eutectic Solvent
N-Boc-Ser(Et)-ol is used in urea-choline chloride deep eutectic solvent (DES), an environmentally benign and cost-effective solvent . This solvent can protect various aromatic and aliphatic amines using Boc2O in good to excellent yields in short reaction times without any side products .
Deprotection of the tert-butoxycarbonyl (Boc) Group
N-Boc-Ser(Et)-ol is used in the deprotection of the tert-butoxycarbonyl (Boc) group . This process is fast, efficient, and selective, and it can be achieved by using hydrogen chloride (4 M) in anhydrous dioxane solution for 30 minutes at room temperature .
Selective Deprotection
N-Boc-Ser(Et)-ol can be selectively deprotected in the presence of other protecting groups . For example, Na-Boc-protecting groups can be selectively removed in the presence of benzyloxycarbonyl (Cbz, Z) groups .
Use in Peptide Chemistry
N-Boc-Ser(Et)-ol is commonly used in peptide chemistry due to the ease of formation and cleavage of the N-Boc functionality . The stability of the tert-butyl carbamates towards basic and nucleophilic attacks make them the most frequently used protective groups in complex structures where selectivity is a prime issue .
Enzymatic Synthesis of Amino Acids
N-Boc-Ser(Et)-ol is used in the enzymatic synthesis of amino acids . A putative structure involving a N-Boc Serine hexyl ester (N-Boc Ser HE) is proposed, which could originate from a substitution of the sulfur atom of the modified cysteine amino acid by an oxygen (from the serine residue of the active site) during the deacylation step of the reaction .
Mecanismo De Acción
Target of Action
N-Boc-Ser(Et)-ol is a derivative of the amino acid serine . The primary targets of this compound are likely to be proteins or enzymes that interact with serine in biological systems.
Mode of Action
The mode of action of N-Boc-Ser(Et)-ol involves its interaction with its targets in a manner similar to serine. The Boc group (tert-butoxycarbonyl) is a protecting group used in organic synthesis. It prevents the serine part of the molecule from reacting until the desired point in the synthesis . Once the Boc group is removed, the serine part of the molecule can interact with its target.
Action Environment
The action, efficacy, and stability of N-Boc-Ser(Et)-ol can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the Boc group can be removed under acidic conditions, which would allow the serine part of the molecule to react . Therefore, the environment in which N-Boc-Ser(Et)-ol is used can significantly impact its action.
Direcciones Futuras
Amino acids and amino acid derivatives, including “N-Boc-Ser(Et)-ol”, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . They are recognized to be beneficial as ergogenic dietary substances . Therefore, the future directions of “N-Boc-Ser(Et)-ol” could be in the field of dietary supplements and sports nutrition .
Propiedades
IUPAC Name |
tert-butyl N-(1-ethoxy-3-hydroxypropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-5-14-7-8(6-12)11-9(13)15-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQXIVLJZKEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(CO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141546 | |
| Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-ethoxy-3-hydroxypropan-2-yl)carbamate | |
CAS RN |
1334171-67-3 | |
| Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334171-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-ethoxy-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



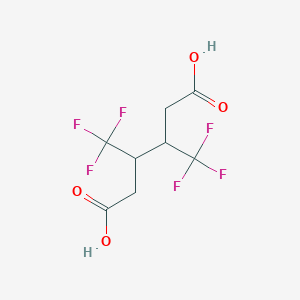

![4-(3,4,5-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343670.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)
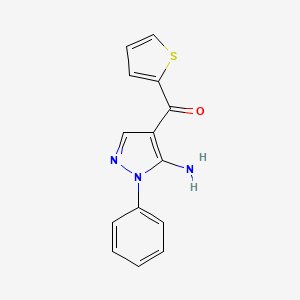
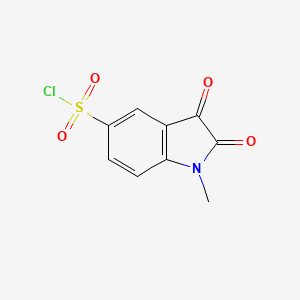
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)
